molecular formula C18H17N3O B11838827 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one CAS No. 61741-46-6

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one

Cat. No.: B11838827
CAS No.: 61741-46-6
M. Wt: 291.3 g/mol
InChI Key: LNKAUYBWVUVMCV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)-3H-quinazolin-4-one . This nomenclature reflects its bicyclic structure, which consists of a quinazolin-4-one moiety (a fused benzene and pyrimidine ring system) substituted at the 2-position by an amino group linked to a 5,6,7,8-tetrahydronaphthalen-1-yl group. The tetrahydronaphthalene component is a partially hydrogenated naphthalene derivative, reducing aromaticity in the fused benzene ring while maintaining planar geometry.

The systematic classification places this compound within the quinazolinone family, a class of nitrogen-containing heterocycles known for their pharmacological relevance. The substitution pattern at the 2-position distinguishes it from simpler quinazolinone derivatives, as the tetrahydronaphthalene group introduces steric bulk and modulates electronic properties.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₈H₁₇N₃O . This composition arises from the following structural components:

  • Quinazolin-4-one core : C₈H₅N₂O
  • Tetrahydronaphthalen-1-yl group : C₁₀H₁₁
  • Amino linker : NH

The molecular weight, calculated using atomic masses from the IUPAC Commission on Isotopic Abundances and Atomic Weights, is 291.3 g/mol . This value aligns with the sum of constituent atoms: 18 carbon (12.01 g/mol × 18), 17 hydrogen (1.008 g/mol × 17), 3 nitrogen (14.01 g/mol × 3), and 1 oxygen (16.00 g/mol).

Component Contribution to Molecular Weight
Carbon (18) 216.18 g/mol
Hydrogen (17) 17.14 g/mol
Nitrogen (3) 42.03 g/mol
Oxygen (1) 16.00 g/mol
Total 291.35 g/mol

CAS Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service (CAS) Registry Number for this compound is 61741-46-6 . Alternative naming conventions and identifiers include:

  • SMILES Notation : C1CCC2=C(C1)C=CC=C2NC3=NC4=CC=CC=C4C(=O)N3
  • InChI Key : LNKAUYBWVUVMCV-UHFFFAOYSA-N
  • Synonym : 2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]-1,4-dihydroquinazolin-4-one

These identifiers facilitate database searches and computational modeling. The SMILES string explicitly encodes the connectivity of the quinazolinone ring, the amino linker, and the tetrahydronaphthalene group, while the InChI Key provides a unique hash for chemical structure validation.

X-ray Crystallographic Data and Solid-State Structure

While X-ray crystallographic data for this specific compound is not publicly available in the provided sources, the PubChem entry includes a 3D conformer model generated via computational methods. The model predicts a planar quinazolinone core with the tetrahydronaphthalene substituent adopting a chair-like conformation due to partial hydrogenation of the naphthalene ring. The amino group at the 2-position forms a dihedral angle of approximately 120° with the quinazolinone plane, minimizing steric clashes with the adjacent carbonyl group.

Key bond lengths and angles derived from analogous quinazolinone structures suggest:

  • C=O bond length : 1.22 Å (quinazolinone carbonyl)
  • C-N bond length : 1.37 Å (linking amino group)
  • N-C-C angle : 117° (quinazolinone-tetrahydronaphthalene junction)

Experimental crystallographic studies would be required to confirm these computational predictions.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) :
Theoretical proton NMR shifts for the compound can be inferred from its structure:

  • Quinazolinone aromatic protons : δ 7.2–8.5 ppm (multiplet, 4H)
  • Tetrahydronaphthalene protons : δ 1.5–2.8 ppm (methylene groups, 8H) and δ 6.5–7.1 ppm (aromatic protons, 2H)
  • NH protons : δ 9.0–10.0 ppm (broad singlet, 1H)

Infrared (IR) Spectroscopy :
Key absorption bands would include:

  • C=O stretch : 1680–1700 cm⁻¹ (quinazolinone carbonyl)
  • N-H stretch : 3300–3500 cm⁻¹ (amino group)
  • C-N stretch : 1250–1350 cm⁻¹

Mass Spectrometry (MS) :
The molecular ion peak [M+H]⁺ is expected at m/z 292.3 , corresponding to the molecular weight of 291.3 g/mol plus a proton. Fragmentation patterns would likely involve cleavage of the amino linker, yielding ions at m/z 174 (quinazolinone fragment) and m/z 117 (tetrahydronaphthalene fragment).

Properties

CAS No.

61741-46-6

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)-3H-quinazolin-4-one

InChI

InChI=1S/C18H17N3O/c22-17-14-9-3-4-10-16(14)20-18(21-17)19-15-11-5-7-12-6-1-2-8-13(12)15/h3-5,7,9-11H,1-2,6,8H2,(H2,19,20,21,22)

InChI Key

LNKAUYBWVUVMCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Using Anthranilamide and Aldehydes

A widely adopted method involves the cyclocondensation of anthranilamide with 5,6,7,8-tetrahydronaphthalen-1-amine derivatives. Key steps include:

  • Reaction Setup : Anthranilamide reacts with 5,6,7,8-tetrahydronaphthalen-1-carbaldehyde in the presence of acid catalysts (e.g., p-toluenesulfonic acid) or oxidative agents (e.g., Na₂S₂O₅) in polar aprotic solvents like N,N-dimethylacetamide (DMAC) at elevated temperatures (150°C).

  • Mechanism : Imine formation followed by intramolecular cyclization and oxidation yields the quinazolin-4(1H)-one scaffold.

  • Yield : Up to 85–94% under optimized conditions.

Solvent-Free Mechanochemical Approaches

Grinding-assisted synthesis using p-TSA as a Brønsted acid catalyst enables solvent-free cyclocondensation:

  • Conditions : Anthranilamide and 5,6,7,8-tetrahydronaphthalen-1-carbaldehyde are ground with p-TSA (10 mol%) for 5–15 min.

  • Advantages : Eliminates solvent waste and achieves high purity (≥95%).

Nucleophilic Substitution on 4-Chloroquinazoline Intermediates

Chlorination of Quinazolinones

4-Chloroquinazoline serves as a key intermediate for subsequent amination:

  • Synthesis of 4-Chloroquinazoline :

    • Reagents : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of catalytic DMF.

    • Example : 6,7-Dimethoxyquinazolin-4(3H)-one reacts with SOCl₂/DMF under reflux to yield 4-chloro-6,7-dimethoxyquinazoline (98% yield).

Amination with Tetrahydronaphthalen-1-amine

  • Conditions : 4-Chloroquinazoline derivatives react with 5,6,7,8-tetrahydronaphthalen-1-amine in polar solvents (e.g., DMSO, DMF) at 80–120°C.

  • Yield : 70–90% after recrystallization.

Oxidative Cyclization Strategies

Metal-Free Oxidative Coupling

Trifluoroacetic acid (TFA) and tert-butyl hydroperoxide (TBHP) facilitate oxidative cyclization of isatins with tetrahydroisoquinolines:

  • Reaction : Isatin derivatives react with 1,2,3,4-tetrahydroisoquinoline in toluene at 120°C, forming tetracyclic quinazolinones.

  • Scope : Compatible with electron-withdrawing/donating substituents on isatin (52–82% yield).

Phosphoric Acid-Catalyzed Enantioselective Synthesis

Chiral phosphoric acids (e.g., TRIP) enable asymmetric synthesis of axially chiral quinazolinones:

  • Conditions : Anthranilamide and aldehyde derivatives react under mild conditions (25–50°C) with high enantiomeric excess (≥90% ee).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Cyclocondensationp-TSA/DMAC, 150°C85–94%High yield, one-potRequires high temperatures
Nucleophilic SubstitutionSOCl₂/DMF, reflux70–98%Scalable, uses stable intermediatesMulti-step, halogenated waste generation
Oxidative CyclizationTFA/TBHP, toluene, 120°C52–82%Metal-free, broad substrate scopeModerate yields
MechanochemicalSolvent-free grinding with p-TSA≥95%Eco-friendly, rapidLimited to small-scale synthesis

Key Research Findings

  • Catalyst Efficiency : p-TSA outperforms other Brønsted acids (e.g., Amberlyst-15) in cyclocondensation, achieving 33% yield improvement.

  • Solvent Impact : DMAC enhances reaction rates due to its high polarity and boiling point, enabling complete conversion in 4h.

  • Byproduct Management : Unreacted tetrahydronaphthalen-1-amine is recoverable via column chromatography (hexane/ethyl acetate) .

Chemical Reactions Analysis

Types of Reactions

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with altered functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone or tetrahydronaphthalenyl moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, DMF, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

Biological Activities

The quinazolinone scaffold is known for its diverse biological activities. Research indicates that derivatives of quinazolinone exhibit a range of pharmacological effects:

  • Anticancer Activity : Quinazolinone derivatives have been studied for their potential in cancer therapy. They have shown promising results as inhibitors of various cancer cell lines, including breast and colon cancer models .
  • Anti-inflammatory Effects : Studies have demonstrated that compounds similar to 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one possess significant anti-inflammatory properties. These compounds were evaluated in animal models for their ability to reduce inflammation and pain .
  • Antiviral Properties : Recent investigations have identified quinazolinone derivatives as potential inhibitors of SARS-CoV-2 main protease (M pro), suggesting their application in antiviral drug development .
  • Antidiabetic Effects : Some studies have highlighted the α-glucosidase inhibitory activity of quinazolinone derivatives, indicating their potential use in managing diabetes by controlling blood sugar levels .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through:

  • Cyclization Reactions : Utilizing appropriate amines and carbonyl compounds to form the quinazolinone core.
  • Functional Group Modifications : Introducing the tetrahydronaphthalene moiety through nucleophilic substitution or coupling reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Activity

A study conducted on a series of quinazolinone derivatives revealed that one particular derivative exhibited potent cytotoxicity against human breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

In a controlled animal study, a derivative of quinazolinone demonstrated a reduction in paw edema by over 60%, indicating strong anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The low ulcerogenic potential further supports its therapeutic viability .

Case Study 3: Antiviral Research

Research into non-covalent inhibitors based on quinazolinone frameworks has shown promise against SARS-CoV-2. One derivative demonstrated superior biochemical potency and cellular antiviral activity compared to existing treatments .

Mechanism of Action

The mechanism of action of 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one with three key analogs from the evidence, focusing on structural features, synthetic yields, physical properties, and inferred bioactivity.

Table 1: Structural and Physical Properties of Quinazolinone Derivatives

Compound Name Core Structure Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Features
This compound (Target) Quinazolin-4(1H)-one 5,6,7,8-Tetrahydronaphthalen-1-ylamino N/A N/A ~307* Partially hydrogenated naphthalene; amino linkage
2,3-Dihydro-2-(naphthalene-1-yl)quinazolin-4(1H)-one (3l) 2,3-Dihydroquinazolin-4(1H)-one Naphthalene-1-yl 85 173–175 274.3 Fully aromatic naphthalene; fused ring
2,3-Dihydro-2-(quinolin-3-yl)quinazolin-4(1H)-one (3o) 2,3-Dihydroquinazolin-4(1H)-one Quinolin-3-yl 80 272–274 275.3 Nitrogen-containing heteroaromatic substituent
1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one 5,6,7,8-Tetrahydroquinazolin-2(1H)-one Naphthalen-1-ylmethyl thio; hydroxyethyl 60† N/A (oil) 354.5‡ Thioether linkage; saturated core

*Calculated molecular weight. †Yield inferred from synthesis description. ‡Molecular weight includes sodium adduct .

Key Comparisons

Structural Differences Core Saturation: The target compound retains the aromatic quinazolin-4(1H)-one core, whereas compounds like 3l and 3o are 2,3-dihydro derivatives, and the compound in is fully saturated (tetrahydroquinazolinone). Saturation impacts electronic properties and conformational flexibility, influencing receptor binding . Substituent Chemistry: The target’s tetrahydronaphthalene group offers reduced aromaticity compared to the naphthalene in 3l, likely enhancing solubility while retaining hydrophobicity. In contrast, 3o’s quinoline substituent introduces a basic nitrogen, which may alter pharmacokinetics .

The lower yield (60%) for the thioether derivative in suggests that sulfur-containing substituents or saturated cores may pose synthetic challenges.

Physical Properties

  • Melting Points : Fully aromatic derivatives (3l , 3o ) exhibit higher melting points (173–274°C) due to stronger intermolecular π-π stacking. The target’s partially hydrogenated substituent may lower its melting point relative to 3l , aligning with trends observed in hydrogenated vs. aromatic systems .
  • Molecular Weight : The target (~307 g/mol) falls within the "drug-like" range, similar to 3l and 3o , whereas the compound in has a higher molecular weight (354.5 g/mol) due to its hydroxyethyl and thioether groups.

Inferred Bioactivity Quinazolinones with aromatic substituents (e.g., 3l, 3o) are often associated with kinase inhibition or DNA intercalation. The thioether derivative in could exhibit altered metabolic stability due to sulfur’s susceptibility to oxidation.

Research Implications and Limitations

Further studies should prioritize:

  • Synthesis Optimization : Adapting catalytic methods from to incorporate the tetrahydronaphthalene moiety.
  • ADMET Profiling : Comparing solubility, metabolic stability, and bioavailability with analogs like 3l and .
  • Target Validation : Screening against kinase panels or antimicrobial assays to identify lead applications.

Biological Activity

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one, with the CAS number 61741-46-6, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antibacterial, and other pharmacological properties.

  • Molecular Formula : C18H17N3O
  • Molar Mass : 291.35 g/mol
  • Structure : The compound features a quinazolinone core linked to a tetrahydronaphthalenyl amino group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. The mechanism of action often involves inhibition of key protein kinases associated with cancer cell proliferation.

Key Findings:

  • Inhibition of EGFR : Quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is pivotal in many cancers. For instance, modifications in the quinazoline structure significantly enhance its binding affinity to EGFR .
  • Cytotoxicity Studies : In vitro studies demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The cytotoxicity was often linked to the ability to induce apoptosis and inhibit cell cycle progression .

Antibacterial Activity

Quinazolines have also been investigated for their antibacterial properties. The structural features of this compound contribute to its effectiveness against various bacterial strains.

Case Studies:

  • Activity Against Gram-positive and Gram-negative Bacteria : Studies indicated that quinazoline derivatives showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell wall synthesis .
  • Comparative Analysis : In comparative studies with other quinazoline derivatives, this compound exhibited superior activity against Klebsiella pneumoniae and Pseudomonas aeruginosa .

Pharmacological Profile

The pharmacological profile of this compound extends beyond anticancer and antibacterial activities.

Additional Activities:

  • Antiviral Properties : Some studies suggest potential antiviral effects against specific viruses; however, more research is required to establish these findings conclusively.
  • Analgesic Effects : Preliminary evaluations indicate that certain derivatives may exhibit analgesic properties through modulation of pain pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of anthranilic acid derivatives and primary amines. Key steps include cyclization under reflux with acetic anhydride or benzoyl chloride, followed by substitution with 5,6,7,8-tetrahydronaphthalen-1-amine. Optimizing yield requires:

  • Solvent selection : Dimethylformamide (DMF) or ethanol enhances reaction kinetics and product distribution .
  • Catalysts : Use of triethylamine or palladium catalysts for amination steps .
  • Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures purity (>95%) and tracks intermediate formation .
    • Reference Data : For analogs, yields range from 79% to 90% under optimized conditions (e.g., 79% for 2-((4-fluorophenyl)amino) derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of quinazolinone derivatives like this compound?

  • Methodological Answer : A combination of techniques is critical:

  • 1H/13C NMR : Confirms substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, NH groups at δ 10.2–11.5 ppm) .
  • IR spectroscopy : Identifies carbonyl (C=O) stretches at 1650–1720 cm⁻¹ and NH bends at 3200–3400 cm⁻¹ .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 347.1 for C19H18N3O) .
    • Quality Control : HPLC with UV detection (λ = 254 nm) ensures purity >98% .

Q. How do substituents on the tetrahydronaphthalene moiety influence the physicochemical properties of the compound?

  • Methodological Answer : Substituents alter lipophilicity, solubility, and bioactivity:

  • Electron-withdrawing groups (e.g., -NO2, -Cl) : Increase metabolic stability but reduce aqueous solubility (e.g., 9h: logP = 3.2 vs. 9m: logP = 2.8) .
  • Hydrophobic groups (e.g., -CF3) : Enhance membrane permeability, as seen in analogs with IC50 values ≤10 µM in cytotoxicity assays .
    • Reference Data : Melting points correlate with crystallinity; derivatives with halogens (e.g., 9k: 164–166°C) exhibit higher melting points than non-halogenated analogs .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data observed across different quinazolinone derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or structural nuances. Solutions include:

  • Dose-response normalization : Compare IC50 values under standardized conditions (e.g., 10% FBS in cell culture) .
  • Structural-activity modeling : Use QSAR to identify critical substituents (e.g., chloro groups at position 6 enhance kinase inhibition by 30%) .
    • Case Study : Analog 39a (IC50 = 12.0 µM for antiviral activity) vs. 38a (IC50 = 10.5 µM) highlights sulfonyl vs. sulfanyl group effects .

Q. How can computational modeling predict the interaction mechanisms between this compound and cytochrome P450 enzymes?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to simulate binding to CYP26A1’s active site (PDB: 3K9K). Focus on hydrogen bonding with heme Fe and hydrophobic contacts with tetrahydroquinazoline .
  • MD simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories; RMSD <2.0 Å indicates robust binding .
    • Validation : Correlate in silico results with in vitro CYP inhibition assays (e.g., 38a reduces enzyme activity by 70% at 10 µM) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity, and what solutions exist?

  • Methodological Answer : Scale-up issues include exothermic reactions and byproduct formation. Mitigation strategies:

  • Flow chemistry : Continuous reactors improve heat dissipation and reduce side reactions (e.g., 20% yield increase for 10g batches) .
  • Crystallization optimization : Use anti-solvent precipitation (e.g., water/ethanol mixtures) to enhance purity from 85% to 95% .
    • Case Study : Pilot-scale synthesis of 9l achieved 90% yield with HPLC purity >99% via gradient recrystallization .

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